molecular formula C11H16ClNO3 B6157099 (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride CAS No. 1421258-68-5

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride

Cat. No.: B6157099
CAS No.: 1421258-68-5
M. Wt: 245.7
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Description

(3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a stereospecific (3S) configuration, a 4-methoxyphenyl substituent, and a hydrochloride salt formulation.

Properties

CAS No.

1421258-68-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst to form an intermediate compound.

    Hydrogenation: The intermediate compound is then subjected to hydrogenation under controlled conditions to reduce any double bonds and form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may occur when the compound reacts with halogenating agents or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.
  • Used in the study of amino acid metabolism and protein synthesis.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on cellular processes and signaling pathways.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. It can also interact with receptors or transporters, influencing cellular signaling and communication.

Comparison with Similar Compounds

Structural and Molecular Features

Key structural analogs differ primarily in the substituent on the phenyl ring. A comparative analysis is summarized below:

Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Attributes
4-Methoxyphenyl (Target) C₁₁H₁₄ClNO₃* ~243.71† Electron-donating -OCH₃; enhances polarity/solubility
1-Naphthyl C₁₄H₁₆ClNO₂ 265.737 Bulky aromatic system; increases lipophilicity
3-Trifluoromethylphenyl C₁₁H₁₁ClF₃NO₂ ~290.67† Electron-withdrawing -CF₃; improves metabolic stability
2-Methylphenyl C₁₁H₁₄ClNO₂ 243.69 Ortho-methyl group; steric hindrance
4-Fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 Halogen substituent; moderate polarity
4-tert-Butylphenyl C₁₄H₂₂ClNO₂ ~287.78† Highly lipophilic; enhances membrane permeability
3-Benzothienyl C₁₂H₁₃ClNO₂S 271.76 Heterocyclic sulfur; potential for π-π interactions

*Inferred formula; †Calculated based on analogous structures.

Physicochemical and Functional Properties

  • Solubility : The 4-methoxyphenyl derivative likely exhibits higher aqueous solubility compared to lipophilic analogs (e.g., 1-naphthyl, 4-tert-butylphenyl) due to the polar -OCH₃ group. Fluorinated derivatives (e.g., 4-fluorophenyl) balance polarity and lipid solubility .
  • Acidity/Basicity: The electron-donating methoxy group may slightly reduce the acidity of the amino group compared to electron-withdrawing substituents like -CF₃ .
  • Synthetic Routes : Hydrochloride salts of similar compounds are often synthesized via acid-catalyzed deprotection (e.g., using HCl/dioxane) or direct salt formation, as seen in .

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